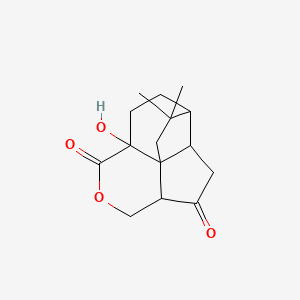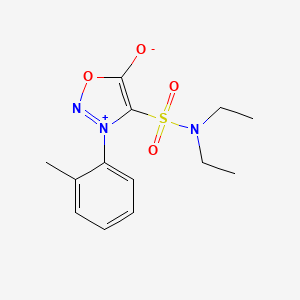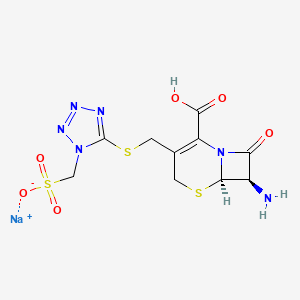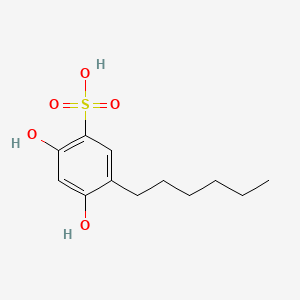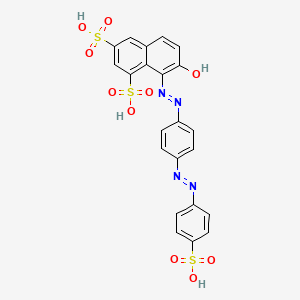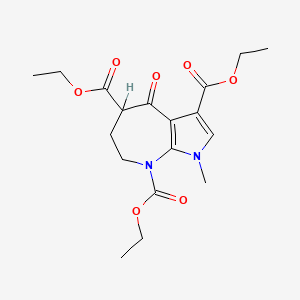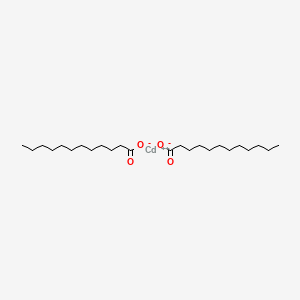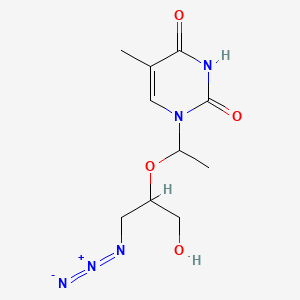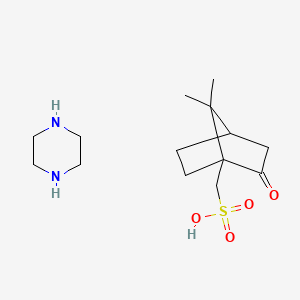![molecular formula C10H8O4 B12792098 2-[(Ethenyloxy)carbonyl]benzoic acid CAS No. 29382-68-1](/img/structure/B12792098.png)
2-[(Ethenyloxy)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, monoethenyl ester, homopolymer is a polymer derived from the esterification of 1,2-benzenedicarboxylic acid with monoethenyl ester. This compound is known for its unique chemical properties and is used in various industrial applications. It is also referred to as poly(vinyl hydrogen phthalate) and has a molecular formula of C10H8O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, monoethenyl ester, homopolymer typically involves the polymerization of vinyl hydrogen phthalate. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of catalysts and specific temperature and pressure conditions to achieve optimal results .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using advanced polymerization techniques. The process involves the continuous feeding of reactants into a reactor, where the polymerization occurs. The resulting polymer is then purified and processed to obtain the final product. The industrial production methods are designed to ensure high yield and purity of the polymer .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, monoethenyl ester, homopolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include modified polymers with different functional groups, which can be tailored for specific applications. These modifications enhance the polymer’s properties, making it suitable for various industrial uses .
Scientific Research Applications
1,2-Benzenedicarboxylic acid, monoethenyl ester, homopolymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, monoethenyl ester, homopolymer involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in medical applications. The pathways involved include the polymer’s ability to form stable complexes with other molecules, enhancing its functionality .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-benzenedicarboxylic acid, monoethenyl ester, homopolymer include:
- 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
- 1,2-Benzenedicarboxylic acid, diphenyl ester
- 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters .
Uniqueness
What sets 1,2-benzenedicarboxylic acid, monoethenyl ester, homopolymer apart from these similar compounds is its unique polymer structure, which provides distinct chemical and physical properties. This uniqueness makes it highly versatile and suitable for a wide range of applications in various fields .
Properties
CAS No. |
29382-68-1 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-ethenoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h2-6H,1H2,(H,11,12) |
InChI Key |
WWMQIJFJSHVMDM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1C(=O)O |
Related CAS |
29382-68-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



